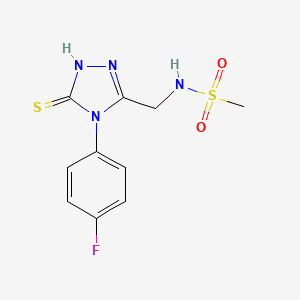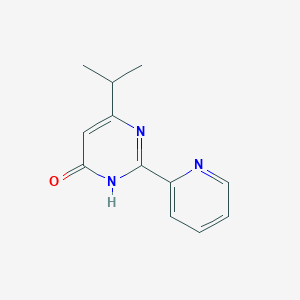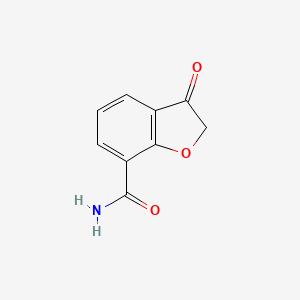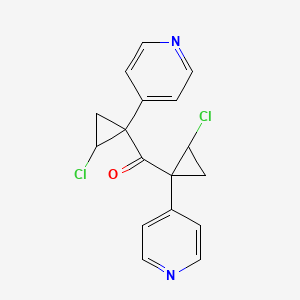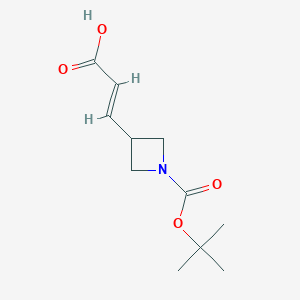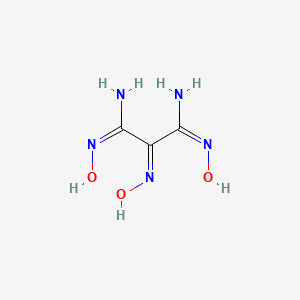
(Z,Z)-N'1,N'3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl and imidamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyimino compound with an imidamide precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino groups to amine groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways.
Industry: It is used in the production of high-strength hydrogels and other advanced materials.
Mécanisme D'action
The mechanism by which (Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(Z,Z)-N’1,N’3-Dihydroxy-2-(hydroxyimino)propanebis(imidamide) is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C3H7N5O3 |
|---|---|
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
1-N',3-N'-dihydroxy-2-hydroxyiminopropanediimidamide |
InChI |
InChI=1S/C3H7N5O3/c4-2(7-10)1(6-9)3(5)8-11/h9-11H,(H2,4,7)(H2,5,8) |
Clé InChI |
RHKWXRFPUPBKHG-UHFFFAOYSA-N |
SMILES isomérique |
C(=NO)(/C(=N\O)/N)/C(=N\O)/N |
SMILES canonique |
C(=NO)(C(=NO)N)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


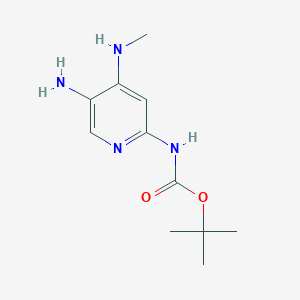
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
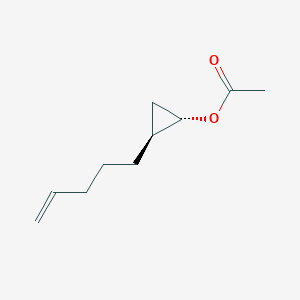
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)
![4-(3-(Cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl)phenol](/img/structure/B15052826.png)
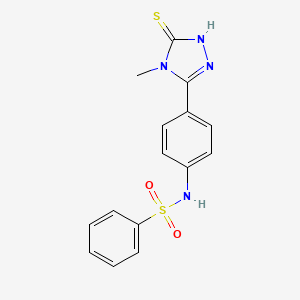
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
